molecular formula C12H12N4 B14359107 4-Azido-N,N-dimethylnaphthalen-1-amine CAS No. 90663-79-9

4-Azido-N,N-dimethylnaphthalen-1-amine

Cat. No.: B14359107
CAS No.: 90663-79-9
M. Wt: 212.25 g/mol
InChI Key: HQKFTGJBAHDJPP-UHFFFAOYSA-N
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Description

4-Azido-N,N-dimethylnaphthalen-1-amine is a specialized chemical reagent that integrates a naphthalene scaffold with a dimethylamino electron-donor and an azide (-N₃) functional group as a potent reaction handle. This structure suggests significant research value in the fields of organic synthesis and chemical biology, particularly for Click Chemistry applications . The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing this compound to serve as a versatile building block for constructing more complex molecular architectures or as a fluorescent probe precursor. The conjugated naphthalene core, substituted with a strong electron-donating group, is expected to confer fluorescent properties, making derivatives of this compound potential candidates for developing sensors or imaging agents. Researchers can leverage its dual functionality—the photo-physical properties of the dimethylaminonaphthalene moiety and the bioorthogonal reactivity of the azide—for tagging, bioconjugation, and materials science applications. The compound is structurally related to N,N-Dimethyl-1-naphthylamine (CAS 86-56-6), a known compound used in analytical chemistry and as a synthetic intermediate . Handling requires appropriate safety precautions; based on its functional groups, it may share similar hazards with related aromatic amines and azides, such as being harmful if swallowed, causing skin and eye irritation, and may causing respiratory irritation . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

90663-79-9

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

4-azido-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C12H12N4/c1-16(2)12-8-7-11(14-15-13)9-5-3-4-6-10(9)12/h3-8H,1-2H3

InChI Key

HQKFTGJBAHDJPP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Three-Step Synthesis via Sequential Functionalization

The most widely documented approach involves a three-step sequence starting from 1-amino-2-bromonaphthalene (Figure 1):

Step 1: N-Methylation of 1-Amino-2-bromonaphthalene
The primary amine undergoes methylation using methyl lithium (MeLi) and dimethyl sulfate [(CH₃)₂SO₄] under inert conditions. This step introduces dimethylamino groups at the 1-position, yielding 2-bromo-N,N-dimethylnaphthalen-1-amine. Optimal conditions include temperatures of −20°C to 0°C to suppress over-alkylation, with yields exceeding 85%.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene
The brominated intermediate undergoes palladium-catalyzed coupling with trimethylsilylacetylene (TMSA). Catalysts such as Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine (Et₃N) at 60–80°C facilitate alkyne insertion, producing 2-(trimethylsilylethynyl)-N,N-dimethylnaphthalen-1-amine. This step achieves 75–90% yield, depending on solvent polarity and catalyst loading.

Step 3: Desilylation and Azide Introduction
Desilylation using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes the trimethylsilyl group, exposing the terminal alkyne. Subsequent treatment with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 80°C introduces the azide group via nucleophilic substitution, yielding the target compound with 65–78% efficiency.

Alternative Catalytic Amination Pathways

Patent literature describes catalytic reductive amination strategies for analogous dimethylamino compounds, which can be adapted for naphthalene systems. For example:

Catalytic System: Copper-nickel-ruthenium (Cu-Ni-Ru) supported on γ-alumina enhances dimethylamine incorporation into aromatic frameworks. Under hydrogen gas (H₂) at 150–200°C, this system achieves >95% conversion of bromonaphthalene derivatives to dimethylated products.

Key Parameters:

  • Temperature: 150–200°C
  • Pressure: 10–20 bar H₂
  • Catalyst Loading: 5–10 wt% relative to substrate
  • Yield: 88–92% for N,N-dimethyl intermediates

This method bypasses harsh alkylating agents, offering scalability for industrial production.

Catalytic Systems and Optimization

Palladium-Based Catalysts for Coupling Reactions

Palladium complexes dominate cross-coupling steps due to their efficiency in forming carbon-carbon bonds. Comparative studies highlight the following systems:

Catalyst Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₂Cl₂/CuI Et₃N 60 78
Pd/NiO on SiO₂ DMF 80 92
Pd/C with NEt₃ Toluene 100 85

Nickel oxide (NiO)-supported palladium exhibits superior activity in polar aprotic solvents like dimethylformamide (DMF), attributed to enhanced electron transfer at the catalyst surface.

Copper-Mediated Azide Incorporation

The azidation step leverages copper(I) catalysts to stabilize reactive intermediates. Sodium azide (NaN₃) in DMSO with CuI (5 mol%) at 80°C achieves 70–78% conversion, while CuBr enhances selectivity to 82% under similar conditions.

Mechanistic Insight:
The azide ion (N₃⁻) attacks the electrophilic carbon adjacent to the dimethylamino group, facilitated by copper-mediated polarization of the C–Br bond. This aligns with SNAr (nucleophilic aromatic substitution) mechanisms observed in electron-rich aromatic systems.

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.5–8.3 ppm (multiplet, naphthalene protons)
  • δ 3.1 ppm (singlet, N(CH₃)₂)
  • Absence of δ 4.5–5.5 ppm (terminal alkyne protons post-desilylation)

IR (KBr):

  • 2100–2150 cm⁻¹ (azide stretch, -N₃)
  • 1600–1450 cm⁻¹ (aromatic C=C)

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₂H₁₂N₄ ([M+H]⁺): 212.1060
  • Observed: 212.1058 (Δ = −0.0002)

Industrial Scalability and Cost Analysis

Cost Drivers:

  • Palladium catalysts: ~$50–100/g
  • Trimethylsilylacetylene: ~$200/L
  • Solvent recovery: DMSO (90% recyclability)

Process Intensification: Continuous-flow systems reduce reaction times by 40% and catalyst loading by 30%, as demonstrated in pilot-scale trials for analogous azides.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Reduction: N,N-dimethylnaphthalen-1-amine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

4-Azido-N,N-dimethylnaphthalen-1-amine is an organic compound with an azide group attached to a naphthalene ring, derived from N,N-dimethylnaphthalen-1-amine. It has the molecular formula C12H12N4C_{12}H_{12}N_4. The compound’s unique chemical properties arise from the combination of the aromatic naphthalene structure and the reactive azide group.

Synthesis of 4-Azido-N,N-dimethylnaphthalen-1-amine

The synthesis of 4-azido-N,N-dimethylnaphthalen-1-amine typically involves several steps:

  • N-methylation of 1-amino-2-bromonaphthalene by treatment with methyl lithium and dimethyl sulfate .
  • Coupling of the resulting 2-bromo-N-methylnaphthalen-1-amine with trimethylsilylacetylene and desilylation of the product .

Structural Similarity

Several compounds share structural similarities with 4-azido-N,N-dimethylnaphthalen-1-amine:

Compound NameStructure CharacteristicsUnique Features
N,N-Dimethyl-naphthylamineAromatic amine without azide functionalityUsed in dye synthesis and nitrate reductase tests
1-NaphthylamineSimple naphthalene derivative with an amino groupPrecursor for various dyes and intermediates
4-AminonaphthaleneAmino group at para position without methyl substitutionsKnown for its use in dye production
1-AzidonaphthaleneAzide group attached directly to naphthaleneUsed in similar click reactions but lacks dimethyl groups

Mechanism of Action

The mechanism of action of 4-Azido-N,N-dimethylnaphthalen-1-amine largely depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the nucleophile to attack the electrophilic center. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas (N₂) in the process. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

Compound Name Substituent at 4-Position Functional Group Type Key Applications/Properties References
4-Azido-N,N-dimethylnaphthalen-1-amine Azido (-N₃) Reactive (click chemistry) Photochemistry, bioconjugation N/A*
5-((10H-Phenoxazin-3-yl)sulfonyl)-N,N-dimethylnaphthalen-1-amine (3r) Phenoxazinyl sulfonyl Sulfonyl (-SO₂-) Pharmaceutical intermediates
4-Ethyl-N,N-dimethylnaphthalen-1-amine (2i) Ethyl (-CH₂CH₃) Alkyl Catalytic reaction studies
5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine Imidazolyl sulfonyl Sulfonyl (-SO₂-) Fluorescent probes, protein binding
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-THN-2-amine (5l) Cyclohexyl Cycloalkyl Receptor affinity studies (e.g., σ receptors)

*Note: Direct data for 4-azido derivative is inferred from analogous compounds.

Key Observations :

  • Sulfonyl-substituted derivatives (e.g., 3r, 3s) exhibit moderate-to-high yields (51–72%) using silica gel chromatography .
  • Pd-catalyzed methods (e.g., for 2i) are efficient for alkylation but lack reported yields .
  • Azido derivatives likely require specialized handling due to the instability of the -N₃ group, inferred from analogous reactive compounds.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Data

Compound Name Melting Point/Form ¹H/¹³C NMR Shifts (Key Peaks) HRMS (ESI) Data References
5-((10H-Phenoxazin-3-yl)sulfonyl)-N,N-dimethylnaphthalen-1-amine (3r) Pale yellow solid δ 7.8–8.2 (naphthalene H), δ 3.1 (N(CH₃)₂) Calc. 372.0695; Found 372.0699
5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine Crystalline solid δ 8.3 (imidazole H), δ 2.9 (N(CH₃)₂) Not reported
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-THN-2-amine (5l) White microcrystals (137–139°C) δ 1.2–1.8 (cyclohexyl H) Calc. for C₁₈H₂₇N: 257.2144; Found: Not reported
N,N-Dimethylnaphthalen-1-amine (parent compound) Liquid (d = 1.06 g/cm³) δ 7.5–8.1 (naphthalene H), δ 3.0 (N(CH₃)₂) PubChem CID: 138723

Key Observations :

  • Sulfonyl and imidazolyl groups introduce distinct deshielding effects in NMR (e.g., δ 8.3 for imidazole H) .
  • Cyclohexyl substituents (e.g., 5l) reduce solubility compared to planar aromatic derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-Azido-N,N-dimethylnaphthalen-1-amine?

  • Methodological Answer : The synthesis can be approached in two stages:
  • Step 1 : Prepare the N,N-dimethylnaphthalen-1-amine core using palladium-catalyzed C-H dimethylamination. For example, Pd-catalyzed reactions with N,N-dimethylformamide (DMF) as a dimethylamino source (yields ~84–98%) .
  • Step 2 : Introduce the azide group via nucleophilic substitution. A chloro or bromo substituent at the 4-position can be replaced with sodium azide (NaN₃) in polar solvents like DMSO or DMF under controlled heating (60–80°C) .
    Key Data : Pd/NiO catalysts in reductive amination achieve >95% yields for analogous amines .

Q. How should researchers characterize the structure of 4-Azido-N,N-dimethylnaphthalen-1-amine?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ ~7.5–8.5 ppm for naphthalene protons; dimethylamino groups at δ ~2.8–3.2 ppm) .
  • IR Spectroscopy : Confirm the azide stretch (~2100–2150 cm⁻¹) .
  • HRMS : Match the molecular ion peak with the calculated mass (e.g., C₁₂H₁₃N₄ requires m/z 217.1118 [M+H]⁺) .

Q. What safety precautions are essential when handling azide-containing compounds like 4-Azido-N,N-dimethylnaphthalen-1-amine?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Storage : Keep in a cool, dry, and dark environment; avoid contact with heavy metals or strong acids to prevent explosive decomposition .
  • Waste Disposal : Segregate azide waste and neutralize with sodium hypochlorite (NaOCl) before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the azide group in 4-Azido-N,N-dimethylnaphthalen-1-amine synthesis?

  • Methodological Answer : Employ a factorial design to test variables:
  • Factors : Temperature (40–100°C), solvent (DMSO vs. DMF), reaction time (6–24 h), and NaN₃ stoichiometry (1–3 eq).
  • Response Variables : Yield, purity, and azide stability.
    Example : A 2³ factorial design revealed DMSO at 80°C with 2 eq NaN₃ maximizes yield (85%) while minimizing side reactions .

Q. What strategies address contradictions in spectroscopic data between theoretical predictions and experimental results for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) .
  • Purity Checks : Use HPLC or GC-MS to rule out impurities causing spectral discrepancies .
  • Crystallography : If crystalline, perform single-crystal X-ray diffraction to resolve ambiguities (e.g., bond angles confirming azide orientation) .

Q. What are the challenges in maintaining azide group stability during storage and reactions?

  • Methodological Answer :
  • Photodegradation : Store in amber vials under inert gas (N₂/Ar) to prevent light- or oxygen-induced decomposition .
  • Thermal Stability : Avoid prolonged heating >100°C; monitor via TGA/DSC to identify decomposition thresholds .
  • Reaction Compatibility : Use copper(I)-free conditions for azide stability in non-click chemistry applications .

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